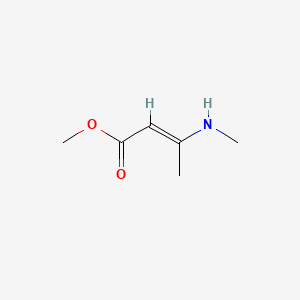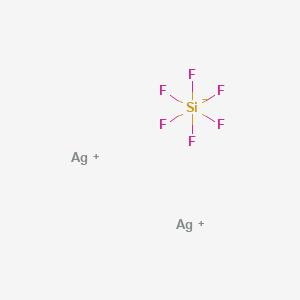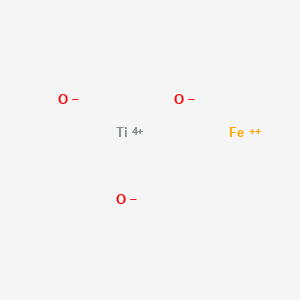
Methyl 3-(methylamino)but-2-enoate
Overview
Description
Methyl 3-(methylamino)but-2-enoate, also known as 3-Methylbut-2-enamide, is an organic compound of the aliphatic amide family. It is an important intermediate in the synthesis of numerous pharmaceuticals, including some of the most widely used antibiotics. It is also used as a reagent in analytical chemistry and as a starting material for other chemical syntheses.
Scientific Research Applications
In the synthesis of fluorinated pyrazole-4-carboxylic acids, Methyl 3-(methylamino)but-2-enoate is used as a precursor. The reaction with fluorinated acetic acid anhydrides and subsequent reactions with alkyl hydrazines result in fluorinated pyrazoles (Iminov et al., 2015).
It is identified as a characteristic impurity in the synthesis of methamphetamine from methyl α-acetylphenylacetate (MAPA), indicating its role in clandestine drug manufacturing processes (Langone et al., 2022).
The compound plays a role in the allylic halogenation of methyl 3-methylbut-2-enoate, showcasing its utility in organic synthesis and modification of chemical structures (Ahmad et al., 1968).
It is used in the asymmetric synthesis of aminopyrrolidines, highlighting its application in the creation of stereoselectively substituted compounds (Davies et al., 2007).
Its derivatives have been utilized in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its versatility in creating complex organic molecules (Selič et al., 1997).
It is involved in the chemo- and regioselective addition of carboxylic acid to alkylthio-activated enyne triple bonds, showing its potential in catalyst-free organic reactions (Zhao et al., 2006).
Safety and Hazards
“Methyl 3-(methylamino)but-2-enoate” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
It has been used as an intermediate in the synthesis of analogues to other compounds, suggesting that it may interact with its targets in a similar manner .
Biochemical Pathways
It has been used in the synthesis of 4-aryl-1,4-dihydropyridines, which are known to have potential calcium channel blocking activity
Result of Action
As it has been used in the synthesis of compounds with potential calcium channel blocking activity
properties
IUPAC Name |
methyl (E)-3-(methylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)






